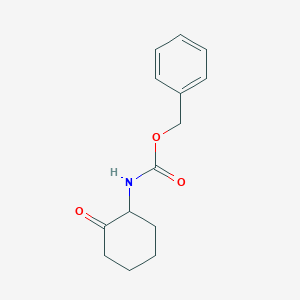
苄基 (2-氧代环己基)氨基甲酸酯
概述
描述
Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Molecular Structure Analysis
The molecular formula of Benzyl carbamate is C8H9NO2 . The molecular weight is 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid . It has a moderate solubility in water and is soluble in organic solvents . The melting point is 88 °C .科学研究应用
Synthesis of Primary Amines
Benzyl (2-oxocyclohexyl)carbamate: is utilized as a protected form of ammonia in the synthesis of primary amines . This process involves N-alkylation, after which the benzyl carbamate group can be removed with Lewis acids, yielding the primary amine.
AChE/BChE Inhibition for Alzheimer’s Research
This compound has been studied for its potential to inhibit acetyl- and butyrylcholinesterase enzymes, which are significant in the context of Alzheimer’s disease research . Some derivatives of benzyl carbamate have shown promising results in inhibiting both enzymes, which could lead to new treatments for neurodegenerative diseases.
Organic Synthesis Reagent
Benzyl carbamate derivatives are used as reagents in organic synthesis, particularly in Mannich reactions of titanium enolates . These reactions are crucial for constructing carbon-nitrogen bonds, which are foundational in organic chemistry.
Cascade Condensation Reactions
The compound has been explored in acid-catalyzed condensation reactions with glyoxal . This research has led to the discovery of new processes during the cascade condensation, which is important for the formation of caged compounds with potential applications in material science and pharmaceuticals.
Chemical Intermediate
Benzyl (2-oxocyclohexyl)carbamate: serves as a chemical intermediate in various synthetic processes . Its role as an intermediate allows for the production of more complex molecules used in medicinal chemistry and other fields.
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is crucial for drug design and discovery, helping researchers to predict the properties of new compounds.
安全和危害
Benzyl carbamate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
作用机制
Target of Action
It’s structurally similar to benzyl carbamate, which is used as a protected form of ammonia in the synthesis of primary amines .
Mode of Action
Benzyl (2-oxocyclohexyl)carbamate likely interacts with its targets in a similar manner to Benzyl carbamate. After N-alkylation, the benzyl carbamate group is removable with Lewis acids . This suggests that Benzyl (2-oxocyclohexyl)carbamate may also undergo a similar process, interacting with its targets and causing changes at a molecular level.
Biochemical Pathways
Given its structural similarity to benzyl carbamate, it may be involved in the synthesis of primary amines .
Pharmacokinetics
Benzyl carbamate, a structurally similar compound, is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
Based on the known effects of benzyl carbamate, it may play a role in the synthesis of primary amines .
Action Environment
The solubility of benzyl carbamate in organic solvents and water suggests that the compound’s action may be influenced by the solvent environment .
属性
IUPAC Name |
benzyl N-(2-oxocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPVDJPKTJYHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

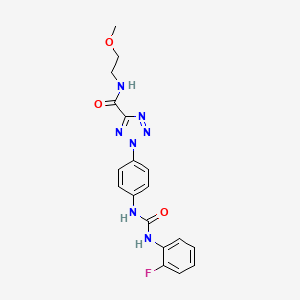
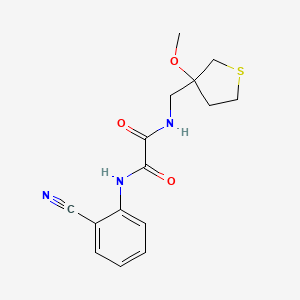

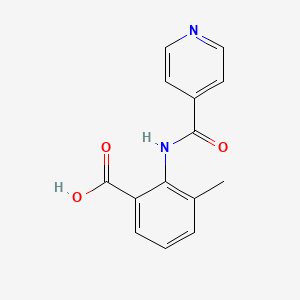
![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
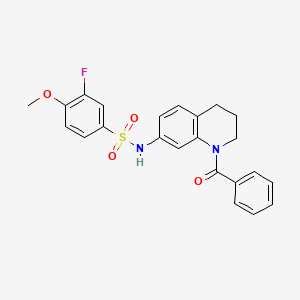
![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)
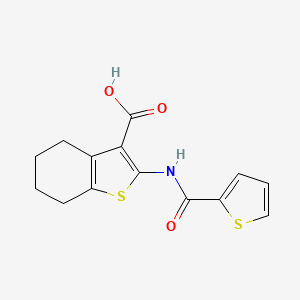

![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)